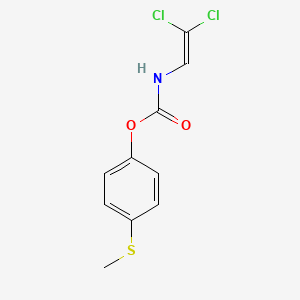![molecular formula C9H16O2 B14382968 2-[(3-Methylhex-1-yn-3-yl)oxy]ethan-1-ol CAS No. 88692-60-8](/img/structure/B14382968.png)
2-[(3-Methylhex-1-yn-3-yl)oxy]ethan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(3-Methylhex-1-yn-3-yl)oxy]ethan-1-ol is an organic compound characterized by the presence of an alkyne group and an ether linkage
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Methylhex-1-yn-3-yl)oxy]ethan-1-ol typically involves the reaction of 3-methylhex-1-yne with ethylene oxide in the presence of a suitable catalyst. The reaction conditions often include a controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
2-[(3-Methylhex-1-yn-3-yl)oxy]ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The ether linkage can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alkenes or alkanes.
Substitution: Various substituted ethers.
科学研究应用
2-[(3-Methylhex-1-yn-3-yl)oxy]ethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-[(3-Methylhex-1-yn-3-yl)oxy]ethan-1-ol involves its interaction with specific molecular targets and pathways. The alkyne group can participate in cycloaddition reactions, while the ether linkage can influence the compound’s solubility and reactivity. These interactions can modulate various biochemical processes and pathways.
相似化合物的比较
Similar Compounds
3-Methylhex-1-yne: Shares the alkyne group but lacks the ether linkage.
2-[(3-Methylhex-1-yn-3-yl)oxy]ethanol: Similar structure but with a different functional group.
Uniqueness
2-[(3-Methylhex-1-yn-3-yl)oxy]ethan-1-ol is unique due to its combination of an alkyne group and an ether linkage, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.
属性
CAS 编号 |
88692-60-8 |
|---|---|
分子式 |
C9H16O2 |
分子量 |
156.22 g/mol |
IUPAC 名称 |
2-(3-methylhex-1-yn-3-yloxy)ethanol |
InChI |
InChI=1S/C9H16O2/c1-4-6-9(3,5-2)11-8-7-10/h2,10H,4,6-8H2,1,3H3 |
InChI 键 |
VWGGWCGVKAAAIA-UHFFFAOYSA-N |
规范 SMILES |
CCCC(C)(C#C)OCCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


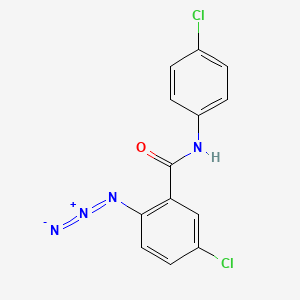

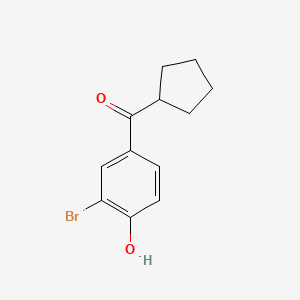
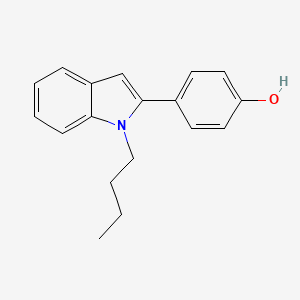
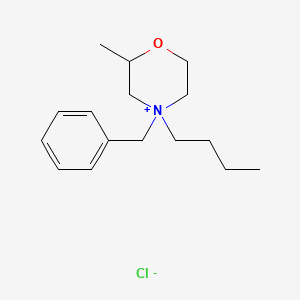
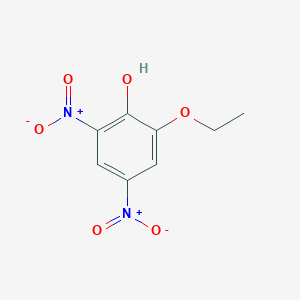


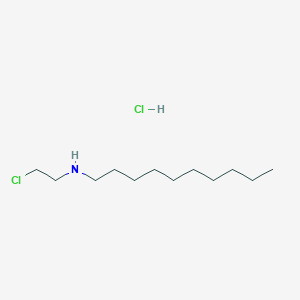

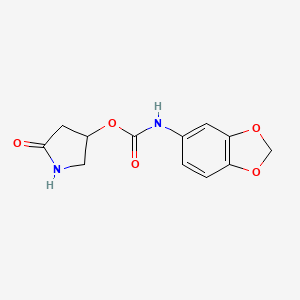
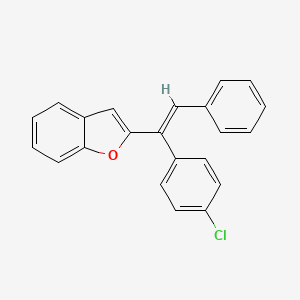
![2-{[4-(Methanesulfonyl)phenyl]methylidene}-1H-indene-1,3(2H)-dione](/img/structure/B14382982.png)
